molecular formula C13H19N3O2 B7526686 (5-cyclopropyl-1H-pyrazol-3-yl)-(2,2-dimethylmorpholin-4-yl)methanone

(5-cyclopropyl-1H-pyrazol-3-yl)-(2,2-dimethylmorpholin-4-yl)methanone

Cat. No. B7526686
M. Wt: 249.31 g/mol
InChI Key: PUBWMBJEVIYNDC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(5-cyclopropyl-1H-pyrazol-3-yl)-(2,2-dimethylmorpholin-4-yl)methanone is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is synthesized using specific methods and has shown promising results in various scientific studies.

Mechanism of Action

The mechanism of action of (5-cyclopropyl-1H-pyrazol-3-yl)-(2,2-dimethylmorpholin-4-yl)methanone is not fully understood. However, it is believed that this compound works by inhibiting specific enzymes and signaling pathways that are involved in the development of various diseases. This inhibition leads to the suppression of disease progression and the promotion of healing.
Biochemical and Physiological Effects:
(5-cyclopropyl-1H-pyrazol-3-yl)-(2,2-dimethylmorpholin-4-yl)methanone has been shown to have various biochemical and physiological effects. This compound has been found to possess anti-inflammatory, antioxidant, and anticancer properties. It has also been shown to have neuroprotective effects and can improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the significant advantages of (5-cyclopropyl-1H-pyrazol-3-yl)-(2,2-dimethylmorpholin-4-yl)methanone is its ease of synthesis. This compound can be synthesized relatively easily and in good yield. However, one of the limitations of this compound is its stability. This compound is relatively unstable and can decompose over time, which can lead to inaccurate results in lab experiments.

Future Directions

There are several future directions for the study of (5-cyclopropyl-1H-pyrazol-3-yl)-(2,2-dimethylmorpholin-4-yl)methanone. One of the most significant future directions is the development of new and more efficient synthesis methods for this compound. Another future direction is the study of the mechanism of action of this compound, which can lead to the development of new drugs based on this compound. Additionally, the study of the biochemical and physiological effects of this compound can lead to the identification of new therapeutic targets for various diseases. Finally, the study of the advantages and limitations of this compound in lab experiments can lead to the development of new experimental protocols for the study of various diseases.

Synthesis Methods

The synthesis of (5-cyclopropyl-1H-pyrazol-3-yl)-(2,2-dimethylmorpholin-4-yl)methanone involves the reaction of cyclopropyl hydrazine with 2,2-dimethyl-4-(4-morpholinyl) butanone in the presence of a catalyst. This reaction leads to the formation of the desired compound. The synthesis of this compound is relatively simple, and the yield is quite good.

Scientific Research Applications

(5-cyclopropyl-1H-pyrazol-3-yl)-(2,2-dimethylmorpholin-4-yl)methanone has been extensively studied for its potential applications in various scientific fields. One of the most significant applications of this compound is in the field of medicinal chemistry. This compound has shown promising results in the treatment of various diseases, including cancer, inflammation, and neurodegenerative disorders.

properties

IUPAC Name

(5-cyclopropyl-1H-pyrazol-3-yl)-(2,2-dimethylmorpholin-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H19N3O2/c1-13(2)8-16(5-6-18-13)12(17)11-7-10(14-15-11)9-3-4-9/h7,9H,3-6,8H2,1-2H3,(H,14,15)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PUBWMBJEVIYNDC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(CN(CCO1)C(=O)C2=NNC(=C2)C3CC3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H19N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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